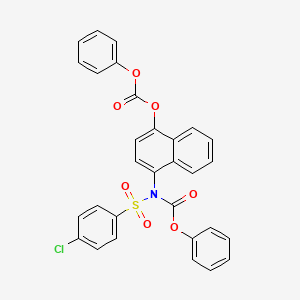
Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is a useful research compound. Its molecular formula is C30H20ClNO7S and its molecular weight is 574. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives : This study involves the synthesis of a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives with aryl substituents including phenyl, chlorophenyl, and naphthalen-1yl. The compounds were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. A specific compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by single crystal X-ray diffraction, demonstrating its crystal structure and molecular conformation stabilized by intramolecular hydrogen bonding (Özer et al., 2009).
Catalytic Applications
- Catalytic Oxidation of Toxic Organics in Aqueous Solution : This research reports on the catalytic oxidation of aqueous solutions of organic pollutants, including phenol, nitrophenol, chlorophenol, and sodium naphthalene sulfonate, by means of oxygen over a new, stable, and effective catalyst. The study highlights the potential environmental applications of catalytic processes involving similar chemical structures (Levec, 1990).
Chemical Transformations
- Aryl C-O oxidative addition of phenol derivatives to nickel supported by an N-heterocyclic carbene : This study investigates the aryl C-O bond oxidative addition of phenol derivatives on Ni-SIPr, providing insights into the mechanism and efficiency of nickel complexes as catalysts for aryl C-O bond activation of phenol derivatives, which is relevant to understanding the chemical transformations involving Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate (Uthayopas & Surawatanawong, 2019).
Environmental Implications
- Diverse Oxygenations Catalyzed by Carbazole 1,9a-Dioxygenase from Pseudomonas sp. Strain CA10 : This research presents the broad substrate range and diverse oxygenation capabilities of Carbazole 1,9a-Dioxygenase, including angular dioxygenation, cis dihydroxylation, and monooxygenation of various aromatic compounds. Such studies contribute to our understanding of the environmental degradation and transformation of complex organic molecules similar to the subject compound (Nojiri et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been observed to interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds have been observed to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The solubility of similar compounds in various solvents suggests that they may have good bioavailability .
Result of Action
Similar compounds have been observed to have potent activity against various organisms, suggesting that they may exert significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, oxidative conditions can lead to the formation of unstable peroxides that may spontaneously explode . Therefore, it’s crucial to consider these factors when using this compound.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20ClNO7S/c31-21-15-17-24(18-16-21)40(35,36)32(29(33)37-22-9-3-1-4-10-22)27-19-20-28(26-14-8-7-13-25(26)27)39-30(34)38-23-11-5-2-6-12-23/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDJXOYBVSXQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20ClNO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


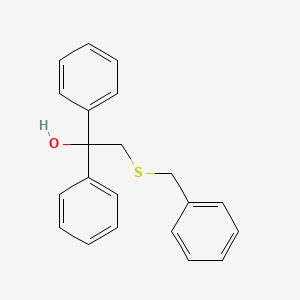
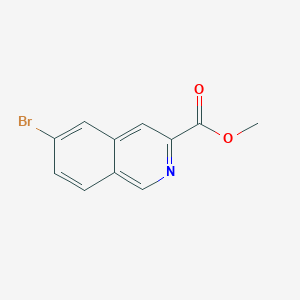
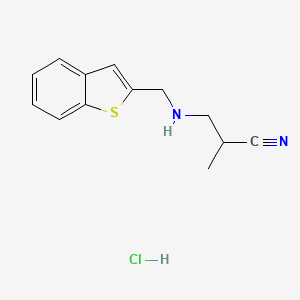

![N-(4-bromophenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2394635.png)
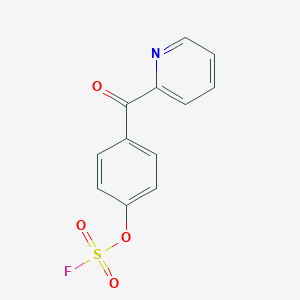
![1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2394639.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2394640.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2394641.png)
![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)
